

NESS 0327: A Technical Guide for Studying Endocannabinoid Signaling

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Compound of Interest		
Compound Name:	NESS 0327	
Cat. No.:	B1678206	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NESS 0327**, a potent and highly selective antagonist for the cannabinoid CB1 receptor. This document details its binding characteristics, functional effects, and the experimental protocols for its characterization, offering a comprehensive resource for researchers utilizing this compound to investigate the endocannabinoid system.

Core Compound Characteristics

NESS 0327, chemically known as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a powerful tool for probing the physiological and pathological roles of the CB1 receptor.[3] It distinguishes itself from other antagonists like rimonabant by exhibiting purely neutral antagonist properties, meaning it blocks the receptor without producing an independent physiological effect, thus avoiding the complexities of inverse agonism.[4]

Data Presentation: Quantitative Analysis of NESS 0327

The following tables summarize the key quantitative data for **NESS 0327**, providing a clear comparison of its binding affinity, selectivity, and functional antagonism.

Table 1: Receptor Binding Affinity



Compound	Receptor	Ki	Reference
NESS 0327	CB1	350 ± 5 fM	[3][5]
CB2	21 ± 0.5 nM	[3][5]	
SR 141716A (Rimonabant)	CB1	1.8 ± 0.075 nM	[3][5]
CB2	514 ± 30 nM	[3][5]	

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Selectivity

Compound	CB1/CB2 Selectivity Ratio	Reference
NESS 0327	>60,000-fold	[3][5][6][7]
SR 141716A (Rimonabant)	285-fold	[3][5]

Selectivity Ratio: Calculated from the ratio of Ki values (Ki CB2 / Ki CB1).

Table 3: In Vitro Functional Antagonism

Assay	Agonist	NESS 0327 pA2	Reference
Mouse Vas Deferens	WIN 55,212-2	12.46 ± 0.23	[3][5][8]

pA2: A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 4: In Vivo Antagonist Activity



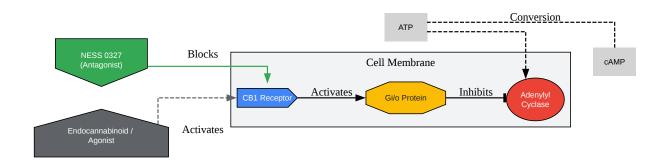
Test	Agonist	NESS 0327 ID50 (mg/kg, i.p.)	Reference
Tail-flick	WIN 55,212-2 (2 mg/kg, s.c.)	0.042 ± 0.01	[3][5][8]
Hot-plate	WIN 55,212-2 (2 mg/kg, s.c.)	0.018 ± 0.006	[3][5][8]

ID50: The dose of a drug that produces 50% of its maximal effect, in this case, the dose required to antagonize the agonist's effect by 50%.

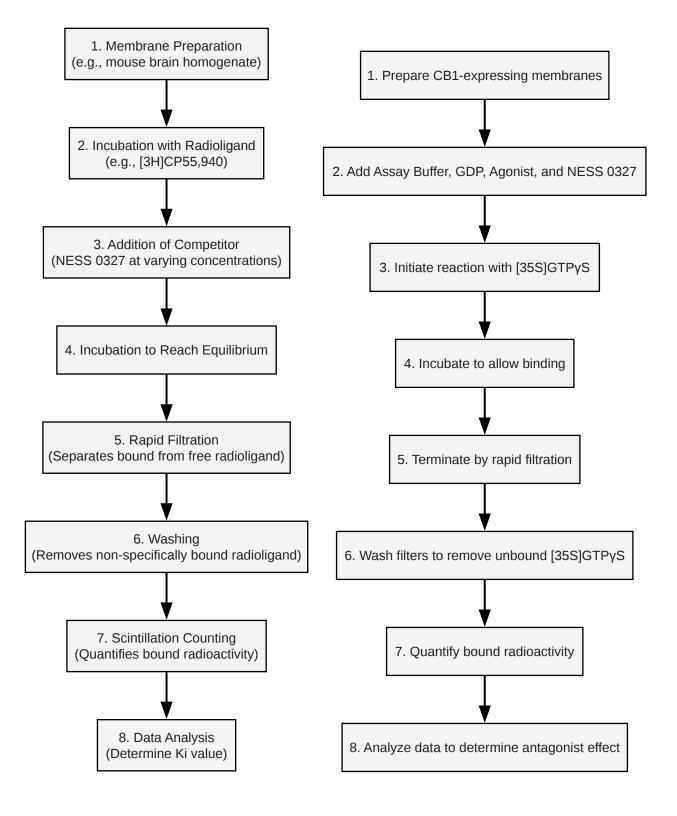
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

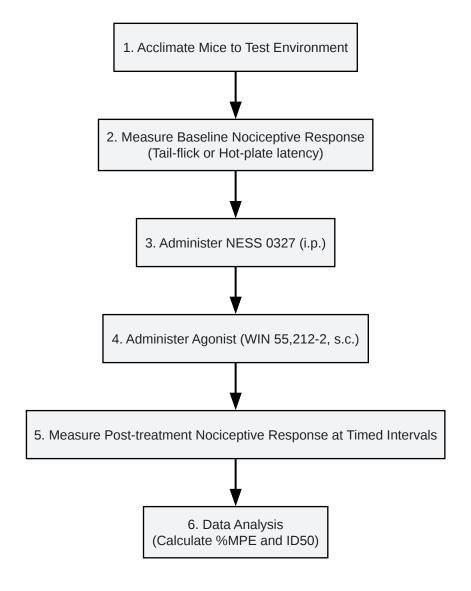












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